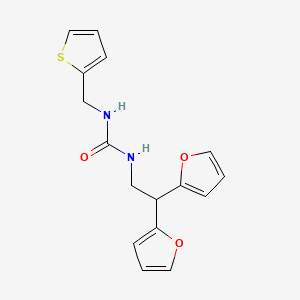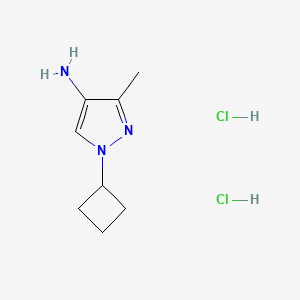
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone is a synthetic organic compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a hydroxy-methylphenyl ethanone moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzaldehyde, pyrrolidine, and 4-hydroxy-3-methylacetophenone.
Step 1: Formation of the pyrrolidine derivative by reacting 4-fluorobenzaldehyde with pyrrolidine under basic conditions.
Step 2: The intermediate product is then subjected to a condensation reaction with 4-hydroxy-3-methylacetophenone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-oxo-3-methylphenyl)ethanone.
Reduction: 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Receptor Binding Studies: Used in studies to understand its interaction with various biological receptors.
Industry:
Material Science:
作用机制
The compound’s mechanism of action is primarily studied in the context of its interaction with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(3-(4-Methylphenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Hydroxy-Methylphenyl Ethanone Moiety: This functional group can engage in hydrogen bonding, influencing the compound’s binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-13-10-14(2-7-18(13)22)11-19(23)21-9-8-16(12-21)15-3-5-17(20)6-4-15/h2-7,10,16,22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKKPVXKACWTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
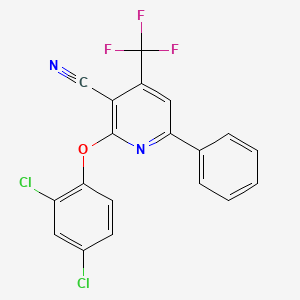
![3-amino-2-(azepane-1-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one](/img/structure/B2774537.png)
![2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774538.png)
![Tert-butyl 8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2774539.png)
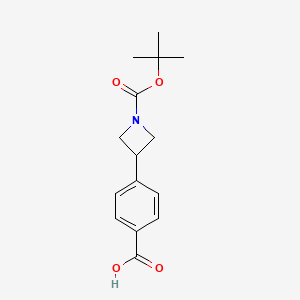
![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B2774543.png)
![6-ethyl 3-methyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2774544.png)
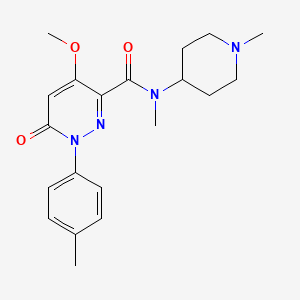
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-chlorobenzamide](/img/structure/B2774547.png)
![2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol](/img/structure/B2774548.png)
![ethyl 2-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}acetate](/img/structure/B2774550.png)
![2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide](/img/structure/B2774555.png)
